1-Ethylquinazoline-2,4(1H,3H)-dione 1-Ethylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 2217-25-6
VCID: VC2323487
InChI: InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)
SMILES: CCN1C2=CC=CC=C2C(=O)NC1=O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

1-Ethylquinazoline-2,4(1H,3H)-dione

CAS No.: 2217-25-6

Cat. No.: VC2323487

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

1-Ethylquinazoline-2,4(1H,3H)-dione - 2217-25-6

Specification

CAS No. 2217-25-6
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name 1-ethylquinazoline-2,4-dione
Standard InChI InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)
Standard InChI Key CVIBKISSHDMEKJ-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C(=O)NC1=O
Canonical SMILES CCN1C2=CC=CC=C2C(=O)NC1=O

Introduction

Chemical Structure and Properties

Molecular Structure

1-Ethylquinazoline-2,4(1H,3H)-dione consists of a quinazoline core with an ethyl substituent at the N-1 position and two carbonyl groups at positions 2 and 4. The compound belongs to the broader class of quinazoline-2,4(1H,3H)-diones, which are characterized by their bicyclic structure with an incorporated pyrimidine-2,4-dione moiety fused to a benzene ring.

The basic structural features include:

  • A fused benzene-pyrimidine ring system

  • Two carbonyl groups at positions 2 and 4

  • An ethyl substituent at the N-1 position

  • An unsubstituted N-3 position (distinguishing it from many derivatives that carry substituents at this position)

Physical and Chemical Properties

Based on the properties of structurally similar compounds such as 1-ethyl-3-phenylquinazoline-2,4(1H,3H)-dione, the following properties can be inferred for 1-Ethylquinazoline-2,4(1H,3H)-dione:

PropertyValue/Description
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular WeightApproximately 190.20 g/mol
Physical State at Room TemperatureLikely a crystalline solid
SolubilityPoorly water-soluble, better solubility in organic solvents
Structural ClassificationHeterocyclic compound, quinazolinedione derivative

The chemical reactivity of 1-Ethylquinazoline-2,4(1H,3H)-dione is characterized by:

  • Potential for N-alkylation at the N-3 position

  • Possible modifications at the carbonyl groups

  • Relative stability of the fused ring system

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione typically involves selective N-alkylation of the parent quinazoline-2,4(1H,3H)-dione scaffold. Several approaches have been reported in the literature for similar compounds that can be adapted for this specific molecule.

Specific Synthetic Routes

One common synthetic pathway involves:

  • Starting with quinazoline-2,4(1H,3H)-dione as the base compound

  • Selective N-alkylation at the N-1 position using ethyl halides (such as ethyl chloride or ethyl bromide) in the presence of a suitable base

StepReactionConditionsExpected Yield
1Synthesis of quinazoline-2,4(1H,3H)-dione from anthranilic acidReaction with isocyanates followed by cyclization70-85%
2N-1 selective alkylationK₂CO₃, DMF, ethyl iodide, 25-60°C65-80%

Structural Analogs and Derivatives

Related Compounds

Several structurally related compounds have been more extensively studied:

  • 1-ethyl-3-phenylquinazoline-2,4(1H,3H)-dione (C₁₆H₁₄N₂O₂, MW: 266.29 g/mol) contains an additional phenyl group at the N-3 position .

  • 3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione features both N-1 ethylation and N-3 substitution with a dimethylphenyl group.

These analogs provide valuable insights into the potential properties and activities of 1-Ethylquinazoline-2,4(1H,3H)-dione itself.

Structure-Activity Relationships

Extensive research on quinazoline-2,4(1H,3H)-dione derivatives has revealed important structure-activity relationships:

"The structural-activity relationship study of the previous 1,3-disubistituted quinoline derivatives suggested that the antibacterial activity could be increased by performing synthetic modification at the 1- and 3-positions, interestingly, the incorporation of the oxadiazole rings at both positions led to a significantly more potent compound" .

This suggests that while 1-Ethylquinazoline-2,4(1H,3H)-dione may possess baseline biological activity, further substitution at the N-3 position could potentially enhance its pharmacological properties.

Biological Activities and Applications

Pharmacological Properties

The quinazoline-2,4(1H,3H)-dione scaffold, to which 1-Ethylquinazoline-2,4(1H,3H)-dione belongs, has demonstrated diverse biological activities. While specific data for 1-Ethylquinazoline-2,4(1H,3H)-dione is limited, research on related compounds provides insights into potential activities:

Biological Target/ActivityObserved Effects in Related CompoundsReferences
Antimicrobial activityInhibition of bacterial growth through DNA gyrase inhibition
Kinase inhibitionPotential inhibition of c-Met and VEGFR-2 tyrosine kinases
Anticancer propertiesAntiproliferative effects against specific cancer cell lines

Research Perspectives and Future Directions

Medicinal Chemistry Significance

The significance of 1-Ethylquinazoline-2,4(1H,3H)-dione in medicinal chemistry lies in its:

  • Relatively simple structure that allows for systematic exploration of substitution effects

  • Potential as a platform for developing more complex bioactive molecules

  • Contribution to understanding the core properties of the quinazoline-2,4(1H,3H)-dione pharmacophore

As noted in the studies of related compounds: "The quinazoline-2,4(1H,3H)-dione derivatives are promising antiproliferative candidates that require further optimisation" .

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